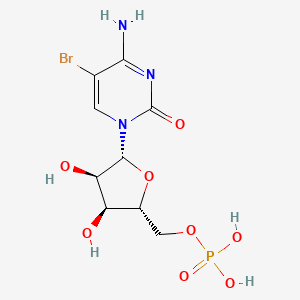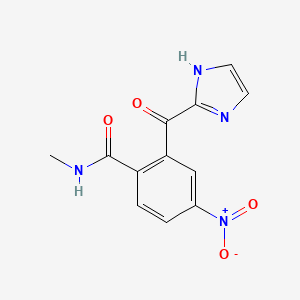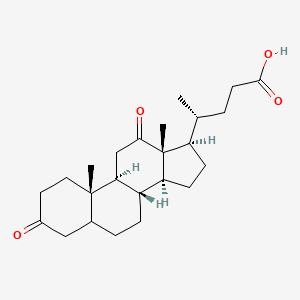
3,12-Diketo-5beta-cholanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diketo-5beta-cholanic acid is a bile acid derivative with significant importance in various biochemical and industrial applications. It is a steroidal molecule with a rigid structure, consisting of a cyclopentanoperhydrophenanthrene ring system. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,12-Diketo-5beta-cholanic acid can be synthesized through the oxidation of cholic acid or deoxycholic acid. One common method involves the use of chromic acid as an oxidizing agent. The reaction typically proceeds under acidic conditions, leading to the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,12-Diketo-5beta-cholanic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated and further oxidized derivatives, which have distinct properties and applications .
Scientific Research Applications
3,12-Diketo-5beta-cholanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including hypoglycemic properties and its role in treating metabolic disorders.
Industry: Utilized in the production of detergents and emulsifying agents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3,12-Diketo-5beta-cholanic acid involves its interaction with various cellular receptors, including farnesoid X receptors and TGR5 receptors. These interactions influence bile acid metabolism and can modulate various metabolic pathways. The compound’s effects are mediated through the regulation of gene expression and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the steroidal backbone but has different hydroxylation patterns.
Ursodeoxycholic Acid: Known for its therapeutic applications in liver diseases.
Uniqueness
3,12-Diketo-5beta-cholanic acid is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications in research and industry .
Properties
Molecular Formula |
C24H36O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1 |
InChI Key |
XNTYYYINMGRBQW-QMIWQNJFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
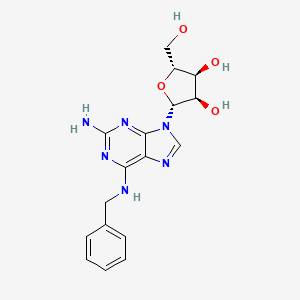

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)

![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
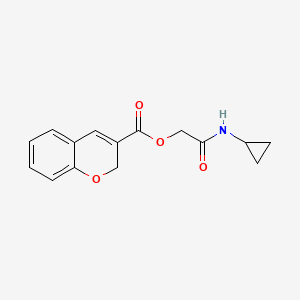
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

